molecular formula C22H16ClIN2O2 B2836660 7-chloro-4-(2-iodobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533878-84-1

7-chloro-4-(2-iodobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2836660
CAS RN: 533878-84-1
M. Wt: 502.74
InChI Key: LWMMGBITWNLKBL-UHFFFAOYSA-N
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Description

The compound “7-chloro-4-(2-iodobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one” is a chemical with the molecular formula C22H16ClIN2O2 . It has an average mass of 502.732 Da and a monoisotopic mass of 501.994476 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Chemical Structure and Synthesis

The compound , a benzodiazepine derivative, is part of a group of substances that share a 1,4-benzodiazepine skeleton. These compounds can be synthesized through various methods, including ring enlargement of quinazoline derivatives and synthesis from aminobenzophenones (Sternbach, 1971). Additionally, the synthesis and reactions of similar compounds, such as 2-(2-Aminoanilino)cyclohepta[b]pyrroles, have been explored, leading to novel 20π antiaromatic systems and benzimidazoles (Abe et al., 1990).

Radioimmunoassay Development

7-Iodoclonazepam, closely related to the compound , has been synthesized and purified for use in radioimmunoassay (RIA). This development is significant for benzodiazepine screening, as it offers a reliable method for detecting these compounds in various samples (Goddard et al., 1986).

Oxidation Studies and Molecular Properties

Oxidation studies of related compounds, like α-sulfonyl selenides, reveal interesting chemical behaviors and form products such as selenolesters, which can further the understanding of the molecular properties of these compounds (Yi & Kim, 1999). The molecular properties of benzodiazepine derivatives have been extensively studied, demonstrating their complex, non-planar structures and their potential in biological systems as carcinostatic compounds (Abirou et al., 2007).

Crystal Structure Analysis

Studies on the crystal structures of benzodiazepine derivatives, such as 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, reveal how alterations in molecular structure can significantly change the conformation of the central molecular fragment, influencing the assembly mode in crystals (Kravtsov et al., 2012).

Electrophysiological Reduction and pH-dependent Reactions

The electrophysiological reduction of diazepam, a structurally related compound, captures insights into the quantitative determination of such drugs, revealing important details about their reduction processes (Thomas et al., 1987). The pH-dependent reactions of related benzodiazepines in various solutions have been reported, shedding light on the conversion mechanisms and hydrolysis kinetics (Yang, 1998).

properties

IUPAC Name

7-chloro-4-(2-iodobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClIN2O2/c23-15-10-11-19-17(12-15)21(14-6-2-1-3-7-14)26(13-20(27)25-19)22(28)16-8-4-5-9-18(16)24/h1-12,21H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMMGBITWNLKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC=CC=C3I)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-(2-iodobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

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